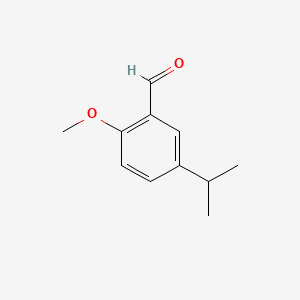

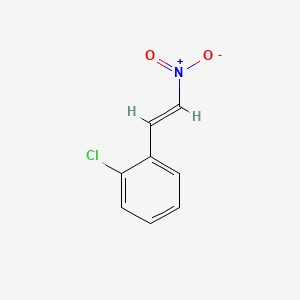

1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

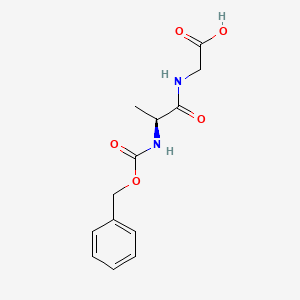

1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide (DFMP) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid with a molecular weight of 219.09 g/mol, and it has a melting point of 131-132°C. DFMP is a versatile compound that has been used in the synthesis of a variety of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

科学的研究の応用

Pharmaceutical Applications

The difluoromethyl group is of significant interest in medicinal chemistry due to its isosteric and isopolar properties to the –OH and –SH groups. It acts as a lipophilic hydrogen bond donor, which can improve the metabolic stability, solubility, and lipophilicity of pharmaceutical compounds . The incorporation of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide into drug molecules could potentially enhance their pharmacokinetic properties and efficacy.

Agrochemical Industry

In the agrochemical sector, the difluoromethyl group is valued for its ability to confer resistance to metabolic degradation, thereby prolonging the activity of agrochemicals. The motif found in 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide is particularly important for developing new pesticides and herbicides with improved stability and effectiveness .

Material Science

The introduction of difluoromethyl groups into materials can significantly alter their physical properties. For instance, in polymer science, the addition of such groups can enhance the material’s thermal stability, chemical resistance, and mechanical properties1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide could be used as a monomer or a modifier in the synthesis of advanced polymeric materials .

Late-stage Functionalization

Late-stage functionalization is a powerful tool in organic synthesis, allowing for the modification of complex molecules without the need to alter the original synthetic route. The compound can be utilized in late-stage difluoromethylation reactions, enabling the precise and selective introduction of difluoromethyl groups into bioactive molecules, thus modifying their activity or physical properties .

Radiolabeling and Imaging

The difluoromethyl group can be used in the development of dual-modal imaging probes, particularly in positron emission tomography (PET) where 18F-fluoroalkylation is a common strategy1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide could serve as a precursor for the synthesis of radiolabeled compounds that are useful in medical diagnostics .

Environmental Chemistry

Difluoromethylated compounds are being explored for their potential use in environmental chemistry, particularly in the development of sensors and absorbents for capturing and detecting pollutants. The unique structure of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide might be advantageous in creating sensitive and selective environmental probes .

Catalysis

The difluoromethyl group can influence the reactivity and selectivity of catalytic processes. As a ligand or a catalyst modifier, 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide could be explored to develop new catalytic systems that facilitate or improve chemical transformations .

Protein Modification

The site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins, is an emerging area of research. This compound could be used to modify proteins in a controlled manner, affecting their structure and function, which is valuable for both fundamental studies and therapeutic applications .

特性

IUPAC Name |

1-(difluoromethyl)pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N4O/c6-5(7)11-2-1-3(10-11)4(12)9-8/h1-2,5H,8H2,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBPCYWVAJGMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)NN)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401193682 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide | |

CAS RN |

1001567-68-5 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001567-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)